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Compound of Interest

Compound Name: Gluconolactone

Cat. No.: B072293 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to

characterize gluconolactone, a cyclic ester of D-gluconic acid. The guide details data obtained

from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS), offering valuable insights for researchers in drug development and related

scientific fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. For gluconolactone, both ¹H and ¹³C NMR are crucial

for confirming its identity and purity.

Proton (¹H) NMR Data
¹H NMR spectroscopy of gluconolactone reveals distinct signals for the protons within the

molecule. The chemical shifts are influenced by the electronic environment of each proton.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b072293?utm_src=pdf-interest
https://www.benchchem.com/product/b072293?utm_src=pdf-body
https://www.benchchem.com/product/b072293?utm_src=pdf-body
https://www.benchchem.com/product/b072293?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton Assignment
Chemical Shift (δ) in

ppm
Solvent Frequency

H-2 4.12 - 4.14 Water 600 MHz

H-3 4.02 - 4.03 Water 600 MHz

H-4 3.76 - 3.83 Water 600 MHz

H-5 3.64 - 3.78 Water 600 MHz

H-6a, H-6b 3.64 - 3.83 Water 600 MHz

Note: The chemical shifts can vary slightly depending on the solvent and the pH of the sample.

Carbon-¹³ (¹³C) NMR Data
¹³C NMR spectroscopy provides information about the carbon skeleton of gluconolactone.

Carbon Assignment
Chemical Shift (δ) in

ppm
Solvent Frequency

C-1 (C=O) 181.10 H₂O 400 MHz

C-2 76.74 H₂O 400 MHz

C-3 75.32 H₂O 400 MHz

C-4 74.03 H₂O 400 MHz

C-5 73.73 H₂O 400 MHz

C-6 65.44 H₂O 400 MHz

Experimental Protocol for NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the gluconolactone sample.

Dissolve the sample in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O) in an

NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.
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Ensure the sample is fully dissolved; vortex or sonicate if necessary.

Instrument Parameters (Example for a 600 MHz Spectrometer):

Spectrometer: Varian 600 MHz (or equivalent)[1]

Solvent: D₂O or Water[1][2]

Temperature: 25 °C (or as required)

¹H NMR:

Acquisition time: 2-3 seconds

Relaxation delay: 1-2 seconds

Number of scans: 16-64 (depending on concentration)

¹³C NMR:

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent

peak or an internal standard (e.g., TMS, though not typically used with D₂O).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of gluconolactone shows characteristic

absorption bands for its hydroxyl and lactone (cyclic ester) functional groups.
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Functional Group Vibrational Mode Absorption Band (cm⁻¹)

O-H (hydroxyl) Stretching 3200 - 3600 (broad)

C=O (lactone) Stretching ~1725

C-O (ester) Stretching 1000 - 1300

C-H Stretching 2850 - 3000

Experimental Protocol for FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond) is clean.[3] Record a background spectrum.

For a solid sample, place a small amount of the gluconolactone powder onto the crystal to

cover it.[3]

For a liquid sample, place a drop of the sample on the crystal.[3]

Apply pressure using the pressure arm to ensure good contact between the sample and the

crystal.[3]

Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Mode: Attenuated Total Reflectance (ATR) is a common and convenient method.

Spectral Range: Typically 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR

spectrum. The background spectrum is automatically subtracted from the sample spectrum.
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Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the molecular weight of a compound and can also provide

information about its structure through fragmentation patterns.

Analysis Type Ionization Method m/z Value Observation

Molecular Weight N/A 178.14 g/mol
Calculated Molecular

Weight[1]

Exact Mass
Electrospray

Ionization (ESI)
177.0399

[M-H]⁻ ion in negative

mode[4]

GC-MS
Electron Ionization

(EI)
Various fragments

Fragmentation pattern

provides structural

information

Derivatized Sample
Electron Ionization

(EI)
466.8645

Molecular weight of

the tetrakis-O-

(trimethylsilyl)

derivative[5][6]

Experimental Protocol for Mass Spectrometry (HPLC-
MS)
Sample Preparation:

Prepare a standard solution of gluconolactone in a suitable solvent.

Dilute the sample in cold acetonitrile (e.g., 1:5 dilution).[4]

Centrifuge the sample to remove any particulates.[4]

HPLC Conditions (Example):

System: Agilent 1290 Infinity II LC system or equivalent.[4]

Column: Zorbax Eclipse Plus C18 column (50 x 2.1 mm, 1.8 µm).[4]
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Column Temperature: 30°C.[4]

Solvents:

A: 0.1% formic acid in water.[4]

B: 0.1% formic acid in acetonitrile.[4]

Gradient: A suitable gradient to achieve separation (e.g., starting with low %B).[4]

Injection Volume: 5 µL.[4]

MS Conditions (Example for QTOF-MS):

System: Agilent 6545 quadrupole time-of-flight MS or equivalent.[4]

Ionization Mode: Negative Electrospray Ionization (ESI).[4]

Gas Settings:

Sheath gas flow rate: 10 L/min.[4]

Sheath gas temperature: 350 °C.[4]

Drying gas flow rate: 12 L/min.[4]

Drying gas temperature: 325 °C.[4]

Nebulizing gas: 55 psig.[4]

Data Analysis: The acquired mass spectra are analyzed to determine the exact mass of the

parent ion and any fragment ions. This data is compared to theoretical values to confirm the

identity of the compound.[4]

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

gluconolactone.
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Caption: Workflow for the spectroscopic characterization of gluconolactone.

Logical Relationships in Gluconolactone Analysis
The interrelation of spectroscopic data is crucial for unambiguous structure confirmation.
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Caption: Interrelation of spectroscopic data for gluconolactone structure elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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